

Dioxopromethazine hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B7819081*

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In-Depth Technical Guide: Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative recognized for its potent antihistaminic and sedative properties. As a metabolite of promethazine, it functions primarily as a histamine H1 receptor antagonist. This document provides a comprehensive overview of the fundamental physicochemical properties of **dioxopromethazine hydrochloride**, its mechanism of action, and available experimental protocols for its analysis. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

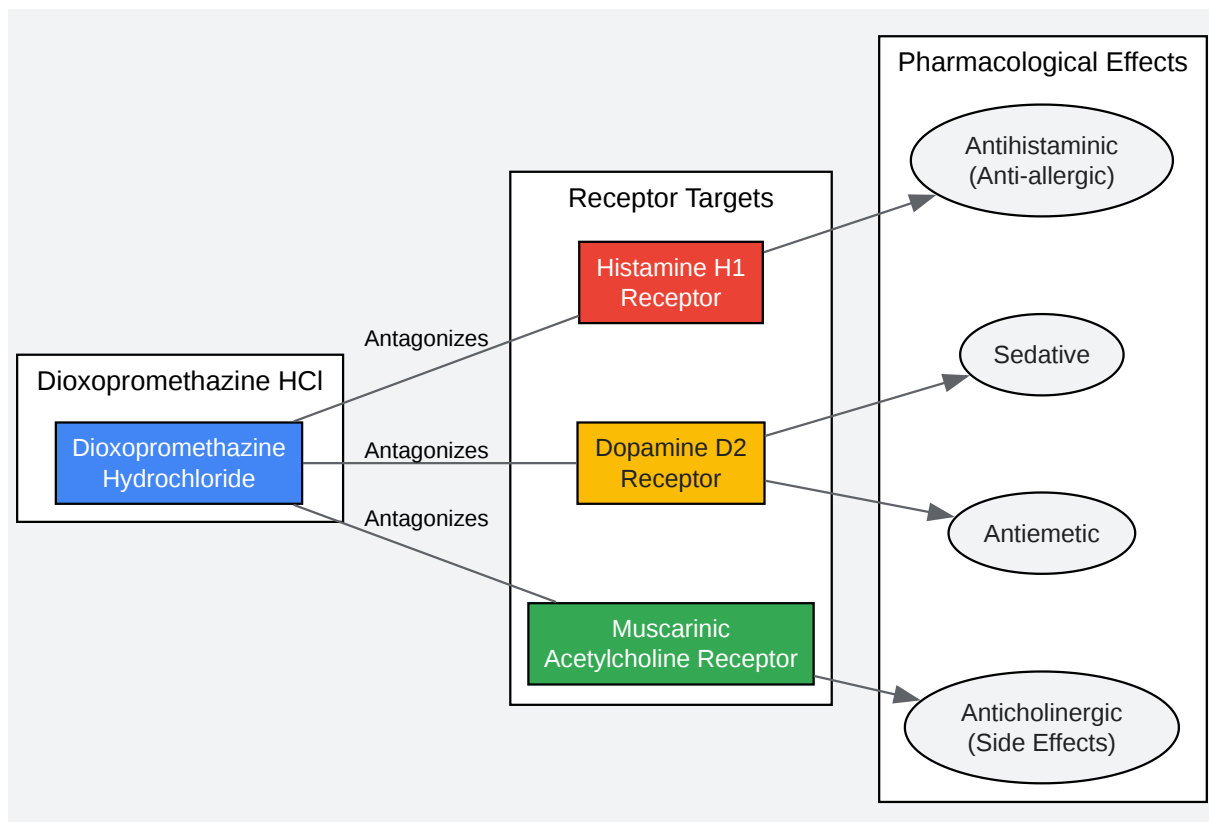
Dioxopromethazine hydrochloride's core molecular structure and associated properties are summarized below. There have been noted discrepancies in the literature regarding its molecular formula and weight; this guide adheres to the data corroborated by major chemical databases.

| Property | Value | Citations |
|-------------------|--|-----------|
| Chemical Name | 10H-Phenothiazine-10-ethanamine, N,N, α -trimethyl-, 5,5-dioxide, hydrochloride | [1][2] |
| Synonyms | Promethazine sulfone hydrochloride, Prothanon | [3][4] |
| CAS Number | 15374-15-9 | [5][6] |
| Molecular Formula | C ₁₇ H ₂₀ N ₂ O ₂ S·HCl | [3][6] |
| Molecular Weight | 352.88 g/mol | [2][3][6] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 127-129°C | [3][5] |
| Boiling Point | 502.7°C at 760 mmHg | [3] |
| Density | 1.224 g/cm ³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [5] |

Mechanism of Action

Dioxopromethazine hydrochloride exerts its pharmacological effects through a multi-receptor antagonism model.[7] Its primary activity is as a potent antagonist of the histamine H1 receptor, which underlies its antihistaminic effects used in the treatment of allergic conditions such as urticaria and pruritus.[8]

Beyond its antihistaminic action, **dioxopromethazine hydrochloride** also demonstrates antagonism at dopamine D2 receptors and muscarinic acetylcholine receptors.[3][7] The blockade of D2 receptors contributes to its sedative and antiemetic properties, while the anticholinergic action at muscarinic receptors can lead to side effects such as dry mouth and blurred vision, but may also contribute to its anti-nausea effects.[7]



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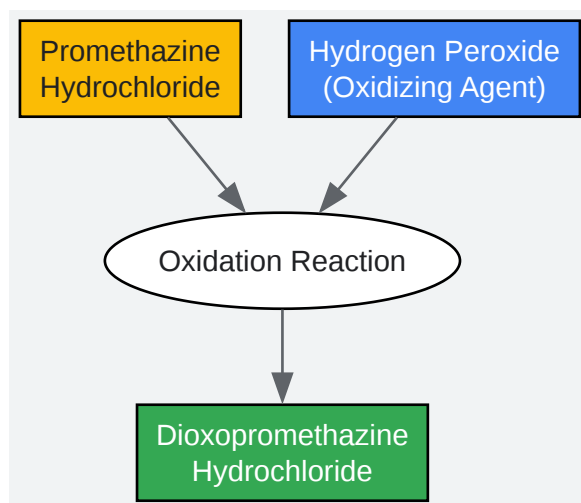
Mechanism of Action for **Dioxopromethazine Hydrochloride**.

Experimental Protocols

Detailed experimental protocols for **dioxopromethazine hydrochloride** are not extensively published. However, analytical methods for its detection and synthesis outlines have been described.

Synthesis

Dioxopromethazine hydrochloride is primarily synthesized through the oxidation of promethazine hydrochloride.[9] A common method involves using hydrogen peroxide as the oxidizing agent. This approach is noted for achieving a higher yield of the intermediate product without the need for sulfuric acid, resulting in a high-purity final product.[5]



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Simplified Synthesis Workflow.

Analytical Detection

High-performance liquid chromatography (HPLC) is a validated method for the quantitative analysis of **dioxopromethazine hydrochloride**.

Methodology for Detection in Health Food Products:[10]

- Instrumentation: High-Performance Liquid Chromatograph.
- Principle: Separation and quantification of **dioxopromethazine hydrochloride** based on its physicochemical properties.
- Procedure:
 - Sample Preparation: Extraction of the compound from the health food matrix.
 - Chromatographic Separation: Injection of the extract into the HPLC system for separation on a suitable column.
 - Detection: UV spectrophotometry is a common detection method for phenothiazines.
 - Quantification: A mathematical model is established to analyze and quantify the sources of measurement uncertainty, with a focus on the calibration curve fitting.

- Results: The method was successfully used to determine the content of illegally added **dioxopromethazine hydrochloride** in health food, with a reported result of (1.90 ± 0.17) g/kg ($k=2$).[\[10\]](#)

Enantioselective Quantification in Rat Plasma:[\[8\]](#)

- Instrumentation: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
- Principle: Chiral separation of R- and S-enantiomers of dioxopromethazine and their sensitive detection.
- Procedure:
 - Sample Preparation: Plasma samples are alkalized (e.g., with 1 M Na_2CO_3), and the enantiomers are extracted using an organic solvent like ethyl acetate. Diphenhydramine is used as an internal standard.
 - Chiral Separation: The extract is analyzed on a chiral stationary phase column to separate the R- and S-enantiomers.
 - Detection: The separated enantiomers are detected and quantified using MS/MS.
- Application: This method is crucial for pharmacokinetic studies to understand the disposition of individual enantiomers in a biological system.

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